Oxopentenoic acid
Description
Oxopentenoic acid refers to a class of organic compounds featuring a five-carbon chain (pentenoic acid backbone) with a ketone (oxo) group.
4-Oxopentanoic acid (levulinic acid) is a well-studied compound with the formula CH₃COCH₂CH₂COOH. It is a versatile platform chemical used in pharmaceuticals, biofuels, and polymer synthesis due to its bifunctional ketone and carboxylic acid groups . 3-Oxopentanoic acid, structurally distinct due to the ketone at position 3 (CH₂CH₂COCH₂COOH), is less common but relevant in metabolic pathways and specialty chemical synthesis .
Properties
IUPAC Name |
4-oxopent-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTKSWVCNVUVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878786 | |
| Record name | 4-Oxo-pent-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4743-82-2, 2833-21-8 | |
| Record name | 4-Oxo-2-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4743-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-pent-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Specificity and Optimization
D-AAT exhibits broad substrate specificity, accepting aliphatic D-amino acids (e.g., D-alanine, D-valine) as amino donors. However, sterically hindered substrates like D-phenylalanine show reduced activity. Cofactor recycling systems, such as coupling with glutamate dehydrogenase, could enhance cost efficiency but remain unexplored in this context.
Chemical Synthesis of 5-Oxopentanoic Acid Derivatives
Friedel-Crafts Acylation of Fluorobenzene
Patent CN101423515A details the synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid (Compound I), a precursor to the cholesterol-lowering drug ezetimibe. The route begins with a Friedel-Crafts acylation of fluorobenzene using glutaric anhydride.
Steps :
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Acylation : Fluorobenzene reacts with glutaric anhydride in the presence of AlCl₃ (1.5–2.5 equiv) at reflux.
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Workup : The crude product is crystallized from chloroform or ethyl acetate.
Key Data :
Chlorination and Oxazolidinone Formation
Compound I is subsequently chlorinated with pivaloyl chloride and triethylamine to form an acyl chloride intermediate, which reacts with (4S)-4-phenyl-2-oxazolidinone to yield a β-keto ester. Titanium tetrachloride catalyzes thioacetal formation with 1,2-ethanedithiol, achieving 88% yield in embodiment three.
Chemoenzymatic Approaches to α-Keto Acid Reduction
Wild-Type Lactate Dehydrogenases (LDHs)
Wild-type LDHs from Bacillus stearothermophilus (BS-LDH) and Staphylococcus epidermidis (SE-LDH) reduce α-keto acids to (S)- and (R)-2-hydroxy acids, respectively. However, these enzymes are limited to small substrates like the alanine-derived α-keto acid 2 , with SE-LDH requiring 4 days for 67% yield.
Engineered H205Q Dehydrogenase
The H205Q mutant of d-hydroxyisocaproate dehydrogenase demonstrates superior activity, reducing bulky α-keto acids (e.g., valine-, leucine-, and phenylalanine-derived substrates) to enantiopure (2R,4S)-4-amino-2-hydroxy acids in 85% yield within 4 hours.
Comparative Performance :
| Enzyme | Substrate | Time | Yield |
|---|---|---|---|
| SE-LDH | Alanine-derived | 4 days | 67% |
| H205Q Dehydrogenase | Alanine-derived | 4 hours | 85% |
Mercury-Mediated Demercaptalization
Synthesis of 5-Hydroxy-3-Oxopentanoic Acid
Patent US6340767B1 discloses a route to 5-hydroxy-3-oxopentanoic acid derivatives via mercury chloride-mediated cleavage of thioacetals. For example, compound V (a thioacetal-protected intermediate) is treated with HgCl₂ in ethanol to remove the 1,3-dithiolane group, yielding 95% of the deprotected product.
Reaction Conditions :
Industrial-Scale Considerations
Chemical Reactions Analysis
4-Oxopentanoic Acid (Levulinic Acid)
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Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .
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Products : Glutaric acid (HOOC(CH₂)₃COOH) via ketone oxidation .
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Mechanism : The ketone group undergoes oxidative cleavage to form a dicarboxylic acid.
2-Oxopentanoic Acid
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Reagents/Conditions : Enzymatic oxidation using D-amino acid aminotransferase with pyridoxal 5'-phosphate as a cofactor .
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Products : D-glutamate from α-ketoglutarate in transamination reactions .
4-Oxopentanoic Acid
(2R)-2-Methyl-4-oxopentanoic Acid
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Reagents/Conditions : Catalytic hydrogenation with palladium.
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Products : (2R)-2-Methyl-4-hydroxypentanoic acid.
4-Oxopentanoic Acid in Multicomponent Reactions
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Ugi Reaction : Reacts with amines (e.g., benzylamine) and isocyanides to form γ-lactam-containing pseudo-peptides .
2-Oxopentanoic Acid
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Enzymatic Transamination : Serves as a substrate in branched-chain amino acid metabolism, producing L-leucine analogs .
4-Oxopentanoic Acid
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Feedstock Conversion : Derived from lignocellulosic biomass via acid-catalyzed degradation of hexoses (e.g., glucose) under high pressure .
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Biofuel Precursor : Converted to ethyl levulinate, a biodiesel additive, via esterification .
Comparative Reactivity of Oxopentanoic Acid Isomers
Scientific Research Applications
Metabolic Research
Oxopentenoic acids are primarily studied for their roles in human metabolism. They are involved in metabolic pathways that utilize substrates with odd numbers of carbons, which can fuel the tricarboxylic acid cycle. This makes them crucial in understanding metabolic disorders and energy production.
Case Study: Glucose Transporter Type I Deficiency (G1D)
A notable study focused on the application of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify 3-oxopentanoic acid levels in plasma samples from patients with G1D. This condition is characterized by impaired glucose transport, leading to neurological issues. The study validated a method that demonstrated high accuracy and stability for measuring 3-oxopentanoic acid concentrations, revealing its potential as a biomarker for monitoring metabolic responses to treatments like triheptanoin, a triglyceride source of heptanoate .
Analytical Chemistry
The development of analytical methods for quantifying oxopentenoic acids is crucial for both clinical and research applications. The LC-MS/MS method mentioned above not only provides precise measurements but also highlights the importance of these compounds in clinical diagnostics.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Value |
|---|---|
| Retention Time (3-oxopentanoic acid) | 4.23 min |
| Linear Range | 0.156–10 µg/mL |
| Recovery Rate | >88% |
| Stability at -80 °C | Long-term stability confirmed |
Environmental Science
Oxopentenoic acids also play a role in environmental studies, particularly as tracers for secondary organic aerosols (SOA) derived from anthropogenic sources. For instance, 2,3-dihydroxy-4-oxopentanoic acid has been identified as a tracer for toluene-derived SOA, contributing to our understanding of air quality and pollution sources .
Case Study: Tracer Evaluation in Atmospheric Studies
Research evaluating the presence of various organic compounds in particulate matter found that specific oxopentenoic acids could serve as reliable tracers for identifying pollution sources. This application underscores the relevance of these compounds beyond biological systems and into environmental monitoring .
Pharmaceutical Applications
The potential pharmaceutical applications of oxopentenoic acids are being explored, particularly in drug formulation and development. Their roles as metabolites can influence drug metabolism and efficacy.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Drug Metabolism Studies | Understanding how drugs are metabolized in the body |
| Biomarker Development | Identifying oxopentenoic acids as biomarkers for diseases |
| Formulation Chemistry | Exploring their use in drug formulations due to their metabolic properties |
Mechanism of Action
The mechanism of action of Oxopentenoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes such as 2-oxopent-4-enoate hydratase and 2-hydroxymuconate-semialdehyde hydrolase, leading to the formation of different products . The compound’s reactivity is influenced by the presence of the double bond and the ketone group, which can participate in various chemical reactions .
Comparison with Similar Compounds
Structural and Functional Similarities
The following table compares oxopentenoic acid isomers with structurally analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Similarity Index* |
|---|---|---|---|---|
| 4-Oxopentanoic acid | 123-76-2 | C₅H₈O₃ | Ketone (C=O), Carboxylic acid | 1.00 (reference) |
| 3-Oxopentanoic acid | 3128-06-1 | C₅H₈O₃ | Ketone (C=O), Carboxylic acid | 0.89 |
| 4-Oxocyclohexanecarboxylic acid | 874-61-3 | C₇H₁₀O₃ | Cyclic ketone, Carboxylic acid | 0.78 |
| 3-Oxocyclobutanecarboxylic acid | 23761-23-1 | C₅H₆O₃ | Cyclic ketone, Carboxylic acid | 0.78 |
*Similarity indices based on structural and functional group alignment .
Key Differences and Reactivity
Position of the Oxo Group: 4-Oxopentanoic acid’s ketone at position 4 enhances its stability and suitability for esterification (e.g., in bioplastic production) . 3-Oxopentanoic acid’s ketone at position 3 increases steric hindrance, reducing its reactivity in condensation reactions compared to the 4-oxo isomer .
Cyclic vs. Linear Structures :
- 4-Oxocyclohexanecarboxylic acid and 3-Oxocyclobutanecarboxylic acid exhibit constrained geometries due to their cyclic backbones. This reduces conformational flexibility but enhances thermal stability in high-temperature applications .
Acidity and Solubility: Linear oxopentanoic acids (e.g., 4-oxopentanoic acid) have pKa values ~4.5–5.0, making them moderately acidic. Cyclic analogs (e.g., 4-oxocyclohexanecarboxylic acid) show slightly lower acidity (pKa ~5.2–5.5) due to reduced resonance stabilization . Solubility in water follows the order: 4-oxopentanoic acid (high) > 3-oxopentanoic acid > cyclic derivatives (low) .
Biological Activity
Oxopentenoic acid, specifically 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproic acid), is a significant metabolite derived from L-leucine, an essential amino acid. This compound plays a crucial role in various metabolic pathways and exhibits diverse biological activities that impact cellular functions, energy metabolism, and potentially disease states. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and implications in health and disease.
4-Methyl-2-oxopentanoic acid is characterized by its structure, which includes a ketone group adjacent to a pentanoic acid chain. Its molecular formula is C₆H₁₁O₃, with a molecular weight of approximately 115.15 g/mol. The compound is soluble in various solvents, including DMSO and saline, making it suitable for in vitro and in vivo studies .
Energy Metabolism
4-Methyl-2-oxopentanoic acid is primarily involved in energy metabolism. It acts as a substrate for the tricarboxylic acid (TCA) cycle, contributing to ATP production. Research indicates that it promotes lipid accumulation in preadipocytes and influences insulin signaling pathways by impairing mTOR (mechanistic target of rapamycin) and autophagy signaling .
Oxidative Stress and Cognitive Function
The compound has been shown to induce oxidative stress by increasing reactive oxygen species (ROS) levels. In animal models, administration of this compound led to cognitive deficits associated with oxidative damage in brain regions such as the hippocampus . This oxidative damage correlates with increased levels of malondialdehyde (MDA) and protein carbonyls, markers of lipid peroxidation and protein oxidation, respectively.
Protein Synthesis
Interestingly, this compound also stimulates skeletal muscle protein synthesis. In porcine models, it was found to increase plasma leucine levels and enhance the phosphorylation of key proteins involved in the initiation of translation, such as eIF4E binding protein 1 (4E-BP1) . This effect suggests its potential utility in muscle-wasting conditions.
In Vitro Studies
In 3T3-L1 preadipocytes, this compound concentrations ranging from 100 to 300 µM were shown to increase markers of endoplasmic reticulum (ER) stress and adipogenesis. Western blot analysis revealed elevated phosphorylation of eIF2α and increased expression of CHOP, indicating ER stress activation .
In Vivo Studies
A notable study involved administering this compound via intracerebroventricular injection in rats. Results indicated significant impairment in both habitual and long-term memory functions after prolonged exposure (15 days). The study also reported increased oxidative stress markers in the brain following treatment .
Comparative Data Table
| Parameter | This compound | Control |
|---|---|---|
| Cognitive Function Impairment | Significant | None |
| Lipid Accumulation in Preadipocytes | Increased | Baseline |
| ER Stress Markers | Elevated | Normal |
| Protein Synthesis Activation | Enhanced | Baseline |
Q & A
Q. What are the standard synthetic routes for oxopentenoic acid, and how can experimental reproducibility be ensured?
this compound synthesis typically involves aldol condensation or Michael addition reactions, with careful control of pH and temperature to optimize yield. To ensure reproducibility, researchers should:
- Document reaction conditions (e.g., solvent purity, catalyst concentration) in alignment with protocols like those in , which emphasizes detailed experimental descriptions .
- Use NMR and HPLC to verify structural identity and purity, as recommended for new compounds in .
- Provide raw data in appendices (e.g., chromatograms, spectra) to support transparency, per .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how should conflicting data be resolved?
Key techniques include:
- ¹H/¹³C NMR for functional group identification.
- IR spectroscopy to confirm carbonyl groups.
- Mass spectrometry for molecular weight validation. If spectral data conflicts (e.g., unexpected peaks), researchers should:
- Replicate experiments under identical conditions.
- Compare results with literature (e.g., using ’s class-based search strategies for organics) .
- Apply statistical validation (e.g., error bars, confidence intervals) as outlined in .
Advanced Research Questions
Q. How can regioselectivity and stereoselectivity in this compound-mediated enzymatic inhibition be experimentally probed?
highlights the use of kinetic studies and computational docking to explain selectivity in Trypanosoma cruzi proline racemase (TcPRAC) inhibition . Methodological steps include:
- Kinetic assays : Measure inhibition constants (Ki) under varying substrate concentrations.
- Molecular dynamics simulations : Model ligand-enzyme interactions to identify binding residues (e.g., catalytic sites in TcPRAC).
- Isotopic labeling : Track reaction pathways to confirm regiochemical outcomes.
Q. What strategies address contradictions in this compound bioactivity data across different cell lines?
Contradictions may arise from cell-specific metabolic pathways or assay conditions. Researchers should:
- Standardize assays : Use ’s P-E/I-C-O framework to define population (cell type), intervention (dose), control (untreated cells), and outcome (IC50) .
- Validate via orthogonal methods : Combine in vitro assays (e.g., MTT, apoptosis markers) with transcriptomic profiling.
- Analyze confounding variables : Assess pH, serum concentration, and incubation time, as per ’s error analysis guidelines .
Q. How can computational models predict this compound’s reactivity in complex biological systems?
Advanced approaches include:
- Density Functional Theory (DFT) : Calculate electron distribution to predict nucleophilic/electrophilic sites.
- QSAR models : Corrogate structural features (e.g., substituent electronegativity) with observed bioactivity.
- Free energy perturbation (FEP) : Simulate binding affinities in enzymatic pockets, referencing ’s mechanistic insights .
Methodological Guidance
Q. How should researchers design control experiments to validate this compound’s mechanism of action?
- Negative controls : Use inert analogs (e.g., methylated derivatives) to rule out non-specific interactions.
- Positive controls : Compare with known inhibitors (e.g., chlorambucil in ) .
- Dose-response curves : Establish causality between concentration and effect, per ’s intervention-outcome framework .
Q. What literature search strategies are recommended for comparative studies of this compound analogs?
- Use ’s class-based searches (e.g., “α,β-unsaturated ketones”) and child-health-specific terms for toxicity extrapolation .
- Prioritize high-impact journals via ’s Google Scholar ranking by citation count .
- Cross-reference patents and technical reports (e.g., Agency for Toxic Substances guidelines in ) .
Data Analysis & Reporting
Q. How should researchers handle large datasets from this compound structure-activity relationship (SAR) studies?
- Data segmentation : Categorize by substituent type, bioactivity, and assay type.
- Visualization tools : Use heatmaps for IC50 trends or PCA for dimensionality reduction.
- Supplementary materials : Archive raw data in repositories, following ’s guidelines for supporting information .
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity of this compound derivatives?
- ANOVA : Compare means across dose groups.
- Probit analysis : Calculate LD50/LC50 values.
- Survival curves : Apply Kaplan-Meier estimators for longitudinal studies, as per ’s analytical rigor standards .
Ethical & Reproducibility Considerations
Q. How can researchers ensure ethical compliance in this compound studies involving animal models?
- Follow institutional review board (IRB) protocols, as outlined in ’s participant selection criteria .
- Report animal welfare metrics (e.g., weight loss, behavioral changes) in appendices.
- Adhere to ARRIVE guidelines for preclinical data transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
